![molecular formula C13H11ClF3N3O B2575416 2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide CAS No. 2411288-26-9](/img/structure/B2575416.png)
2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPP and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CPP is not fully understood, but it is believed to act on the cannabinoid receptors in the brain. CPP has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. It has also been shown to have a moderate affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain. CPP has also been shown to have antitumor effects, which make it a potential candidate for the treatment of cancer. Additionally, CPP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPP in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a potential candidate for the study of pain, appetite, and mood regulation. Additionally, CPP has been shown to have a variety of biological activities, which make it a versatile compound for scientific research. However, one of the limitations of using CPP in lab experiments is that it has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are many potential future directions for the study of CPP. One potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of cancer. Additionally, the study of the mechanism of action of CPP could lead to the development of new drugs that target the cannabinoid receptors in the brain.
Synthesis Methods
The synthesis of CPP involves the reaction of 3-[5-(trifluoromethyl)pyrazol-1-yl]aniline with 2-chloropropanoyl chloride. This reaction results in the formation of CPP, which can then be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
CPP has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. CPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-8(14)12(21)19-9-3-2-4-10(7-9)20-11(5-6-18-20)13(15,16)17/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFYOEKSZRWODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2C(=CC=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

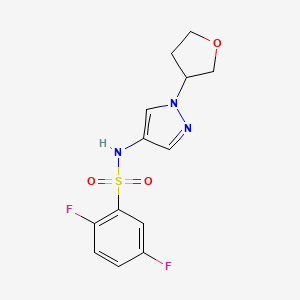

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)
![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
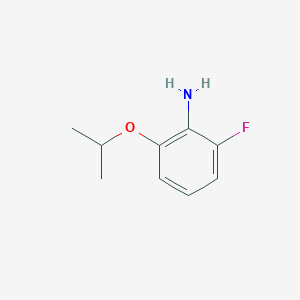
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)
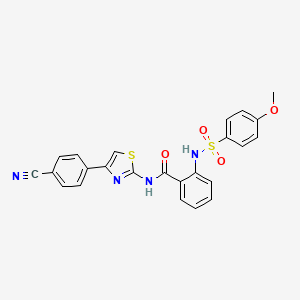
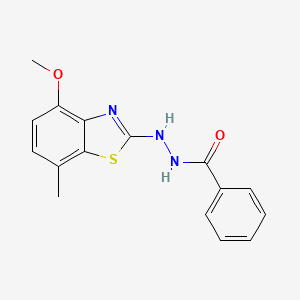
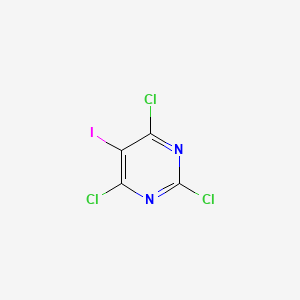
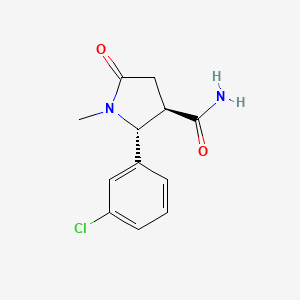
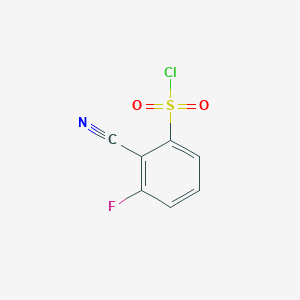
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)